1,9-Nonanedithiol

Catalog No.
S574076
CAS No.
3489-28-9
M.F
C9H20S2
M. Wt
192.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,9-Nonanedithiol

CAS Number

3489-28-9

Product Name

1,9-Nonanedithiol

IUPAC Name

nonane-1,9-dithiol

Molecular Formula

C9H20S2

Molecular Weight

192.4 g/mol

InChI

InChI=1S/C9H20S2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2

InChI Key

GJRCLMJHPWCJEI-UHFFFAOYSA-N

SMILES

C(CCCCS)CCCCS

Solubility

insoluble in water; miscible in oils

Synonyms

1,9-nonanedithiol

Canonical SMILES

C(CCCCS)CCCCS

1,9-Nonanedithiol is a chemical compound with the molecular formula C9H20S2C_9H_{20}S_2 and a molecular weight of approximately 188.39 g/mol. It is classified as a dithiol, characterized by the presence of two thiol groups (-SH) located at the first and ninth positions of a nonane chain. This compound typically appears as a colorless to yellow liquid with a sulfurous odor, making it notable in various chemical applications and studies .

, primarily due to its thiol groups. Key reactions include:

  • Oxidation: Thiol groups can be oxidized to form disulfides or sulfonic acids. For example, two molecules of 1,9-nonanedithiol can react to form 1,9-nonanedithiol disulfide.
  • Esterification: The thiol groups can react with carboxylic acids to form thioesters.
  • Nucleophilic Substitution: The thiol groups can act as nucleophiles in reactions with alkyl halides, leading to the formation of thioethers.

These reactions highlight the versatility of 1,9-nonanedithiol in organic synthesis and industrial applications .

Several methods for synthesizing 1,9-nonanedithiol have been reported:

  • Alkylation of Thiols: A common method involves the reaction of nonane-1-thiol with nonane-9-thiol under controlled conditions.
  • Reduction of Disulfides: The reduction of corresponding disulfides using reducing agents such as lithium aluminum hydride can yield 1,9-nonanedithiol.
  • Direct Synthesis from Nonane: More complex synthetic routes may involve multi-step processes starting from nonane through various functionalization techniques.

These methods allow for the production of 1,9-nonanedithiol with varying degrees of purity and yield depending on the specific conditions used .

1,9-Nonanedithiol finds applications in various fields:

  • Flavoring Agents: Due to its distinct sulfurous odor, it is used as a flavoring agent in food products.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly those involving sulfur chemistry.
  • Analytical Chemistry: Its reactivity makes it useful in analytical applications for detecting metal ions and other compounds.

These applications underscore its significance in both industrial and research settings .

Interaction studies involving 1,9-nonanedithiol have primarily focused on its reactivity with metals and other organic compounds. Its ability to chelate metal ions has been explored for potential applications in environmental remediation and catalysis. Additionally, studies on its interactions with biological systems suggest potential roles in modulating oxidative stress responses .

1,9-Nonanedithiol shares structural similarities with other dithiols and thiol-containing compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
1,8-OctanedithiolC8H18S2Shorter carbon chain; used similarly as a flavoring agent
1,6-HexanedithiolC6H14S2More reactive; often used in polymer chemistry
1,3-PropanedithiolC3H10S2Smaller size; more commonly used in laboratory settings

Uniqueness of 1,9-Nonanedithiol

What sets 1,9-nonanedithiol apart is its longer carbon chain compared to other dithiols like 1,3-propanedithiol or 1,6-hexanedithiol. This structural difference not only influences its physical properties but also affects its reactivity and potential applications in flavoring and synthesis. The unique positioning of the thiol groups at the terminal ends of the nonane chain allows for specific interactions that are not observed in shorter-chain dithiols .

Physical Description

Liquid

XLogP3

3.9

Density

0.952-0.957

Melting Point

Mp -17.5 °
-17.5°C

UNII

5BPJ1XQE3T

GHS Hazard Statements

Aggregated GHS information provided by 1415 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (97.31%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3489-28-9

Wikipedia

1,9-nonanedithiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,9-Nonanedithiol: ACTIVE

Dates

Modify: 2023-08-15

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